8-Fluoro-3-methyloctanoic acid
Description
Historical Context of Fluoro-Alkyl Compounds in Biochemistry
The study of fluoro-alkyl compounds in a biological context has a rich history, with initial interest sparked by their toxic properties. The discovery of naturally occurring fluoroacetate (B1212596) in certain plants and its potent metabolic toxicity provided early insights into how fluorination could impact biological pathways. wikipedia.org Over time, this understanding evolved from toxicology to therapeutic applications. wikipedia.org
Since the mid-20th century, chemists have strategically incorporated fluorine into pharmaceuticals and agrochemicals to enhance their efficacy. wikipedia.orgresearchgate.net The development of per- and polyfluoroalkyl substances (PFAS) for a wide range of industrial and consumer products, starting in the 1950s, marked a significant expansion in the use of these compounds. researchgate.netitrcweb.org However, concerns about the environmental persistence and potential health impacts of some long-chain PFAS led to voluntary phase-outs and the development of alternative chemistries. itrcweb.orgitrcweb.org
The Unique Role of Fluorine Substitution in Bioactive Molecules
The strategic placement of fluorine atoms in a molecule can profoundly influence its physicochemical and pharmacokinetic properties. researchgate.netbenthamscience.com The carbon-fluorine bond is one of the strongest in organic chemistry, which can increase the metabolic stability of a drug by making it more resistant to enzymatic degradation. benthamdirect.comwikipedia.org This enhanced stability can prolong the compound's action within the body. ontosight.ai
Furthermore, fluorine's high electronegativity can alter a molecule's acidity, basicity, and how it binds to target proteins. nih.govresearchgate.net This can lead to increased biological activity and improved therapeutic potential. benthamdirect.combenthamscience.com The substitution of hydrogen with fluorine can also impact a molecule's polarity and lipophilicity, which affects its absorption, distribution, and excretion. benthamdirect.comresearchgate.net
Structure
2D Structure
3D Structure
Properties
CAS No. |
462-12-4 |
|---|---|
Molecular Formula |
C9H17FO2 |
Molecular Weight |
176.23 g/mol |
IUPAC Name |
8-fluoro-3-methyloctanoic acid |
InChI |
InChI=1S/C9H17FO2/c1-8(7-9(11)12)5-3-2-4-6-10/h8H,2-7H2,1H3,(H,11,12) |
InChI Key |
CMZDDIWNZWUROZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCCCF)CC(=O)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 8 Fluoro 3 Methyloctanoic Acid and Its Analogues
Retrosynthetic Analysis and Key Disconnection Strategies
C3-C4 Bond Disconnection: This is a common strategy for β-substituted carbonyl compounds. This disconnection leads to a three-carbon synthon and a five-carbon synthon. The C3 methyl group can be introduced stereoselectively via an enolate alkylation, where the chirality is directed by a suitable chiral auxiliary.
C-F Bond Disconnection: The terminal fluorine atom can be introduced at a late stage of the synthesis via nucleophilic substitution. This approach involves disconnecting the C-F bond to reveal an alcohol or other functional group at the C8 position, which can be derived from a suitable starting material like ε-caprolactone. chemicalbook.com
A convergent synthetic pathway is often favored for efficiency. acs.org This would involve preparing key chiral fragments separately and then coupling them. For instance, a chiral fragment containing the 3-methyl group can be synthesized and then elongated with a fragment that will ultimately bear the C8 fluorine atom.
Stereoselective Synthesis of 8-Fluoro-3-methyloctanoic Acid
Achieving the desired stereochemistry at the C3 position is a critical aspect of the synthesis. Several powerful methods have been developed for the asymmetric synthesis of related chiral compounds.
Chiral auxiliaries are one of the most reliable methods for introducing stereocenters in a predictable manner. wikipedia.orgsigmaaldrich.com These are chiral molecules that are temporarily attached to the substrate to direct a stereoselective reaction, and are then removed. wikipedia.org
For the synthesis of a 3-methyl carboxylic acid, an Evans' oxazolidinone auxiliary is a well-established choice. researchgate.net The synthesis would proceed as follows:
Acylation: The chiral oxazolidinone is acylated with an appropriate acyl chloride to form an N-acyl oxazolidinone.
Enolate Formation and Alkylation: The N-acyl oxazolidinone is treated with a base, such as sodium hexamethyldisilazide (NaHMDS), to form a stereodefined enolate. The chiral auxiliary blocks one face of the enolate, forcing the incoming electrophile (a methylating agent like methyl iodide) to attack from the opposite face. This results in a highly diastereoselective methylation. wikipedia.org
Auxiliary Removal: The chiral auxiliary is then cleaved, typically by hydrolysis with lithium hydroperoxide, to yield the enantiomerically enriched 3-methyl carboxylic acid derivative. researchgate.net
Another widely used chiral auxiliary is pseudoephedrine. When reacted with a carboxylic acid, it forms an amide. Deprotonation and subsequent alkylation proceed with high diastereoselectivity, directed by the chiral scaffold. wikipedia.org The auxiliary can then be removed under hydrolytic conditions.
| Chiral Auxiliary Approach | Key Reagents | Typical Diastereoselectivity | Reference |
| Evans' Oxazolidinone | Oxazolidinone, NaHMDS, Methyl Iodide, LiOOH | >95% de | researchgate.net |
| Myers' Pseudoephedrine | Pseudoephedrine, LDA, Methyl Iodide, Acid/Base Hydrolysis | >90% de | wikipedia.orgnih.gov |
Introducing a fluorine atom at the unactivated terminal (ω) position of an alkyl chain in an enantioselective manner is a significant synthetic challenge. Most enantioselective fluorination methods target carbons that are activated, for example, by being adjacent to a carbonyl group or part of an alkene. acs.orgnih.gov
One potential strategy involves a late-stage C-H fluorination. Recent advances in catalysis have enabled the direct, site-selective fluorination of unactivated C(sp3)-H bonds. beilstein-journals.orgacs.org These reactions often employ a directing group to position a transition-metal catalyst (e.g., palladium) in proximity to the target C-H bond. acs.org The catalyst then facilitates the cleavage of the C-H bond and the subsequent formation of the C-F bond using an electrophilic fluorine source like Selectfluor. beilstein-journals.orgacs.org While achieving high enantioselectivity at a remote, unactivated methylene (B1212753) group remains a frontier in organic synthesis, this approach represents a potential, cutting-edge solution. nih.govnsf.gov
A more classical and predictable approach would be to construct the molecule from a starting material that already contains a functional group at the C8 position, which can then be converted to fluorine. For example, starting with a protected 8-hydroxyoctanoic acid derivative, the hydroxyl group can be transformed into a good leaving group (e.g., tosylate or mesylate) and then displaced by a fluoride (B91410) ion in a standard SN2 reaction. While this route does not involve enantioselective fluorination at C8 (as C8 is not a stereocenter), it is a reliable method for introducing the terminal fluorine.
Chemoenzymatic methods, which combine chemical synthesis with biocatalysis, offer a powerful strategy for accessing enantiopure compounds. d-nb.infonih.gov Enzymes, particularly lipases, are well-known for their ability to selectively react with one enantiomer in a racemic mixture, a process known as kinetic resolution. tandfonline.comwur.nlnih.govresearchgate.net
A plausible chemoenzymatic route to an enantiopure precursor of this compound could involve the following steps:
Synthesis of a Racemic Precursor: A racemic ester of 3-methyloctanoic acid with a terminal functional group (e.g., a protected alcohol) is synthesized chemically.
Enzymatic Resolution: The racemic ester is subjected to hydrolysis catalyzed by a lipase (B570770), such as Candida antarctica lipase B (CALB). tandfonline.com The enzyme will selectively hydrolyze one enantiomer (e.g., the R-enantiomer) to the corresponding carboxylic acid, leaving the other enantiomer (the S-ester) unreacted. nih.govmdpi.comresearchgate.netresearchgate.net
Separation and Elaboration: The resulting mixture of the enantiopure acid and the enantiopure ester can be easily separated. Each of these can then be carried forward to synthesize the corresponding enantiomer of this compound.
Studies on similar branched-chain fatty acids have shown that lipases can provide high enantiomeric excess (ee). tandfonline.comwur.nl
| Enzyme | Substrate Type | Selectivity | Reference |
| Candida antarctica lipase B (CALB) | 4-methyloctanoic acid methyl ester | Prefers R-enantiomer (E > 20) | tandfonline.comwur.nl |
| Rhizomucor miehei lipase | 4-methylhexanoic acid methyl ester | Prefers S-enantiomer (E = 2) | tandfonline.com |
| Amano PS Lipase | Ethyl 3-aryl-2-methylpropanoates | High selectivity for (S)-acid formation | mdpi.comresearchgate.net |
Radiochemical Synthesis of [¹⁸F]-8-Fluoro-3-methyloctanoic Acid
For applications in Positron Emission Tomography (PET), the incorporation of the positron-emitting isotope fluorine-18 (B77423) (¹⁸F) is required. The relatively long half-life of ¹⁸F (109.8 minutes) makes it suitable for multi-step syntheses and imaging protocols. mdpi.comutupub.fi
The most common method for introducing ¹⁸F is through nucleophilic substitution using [¹⁸F]fluoride ion, which is produced in a cyclotron. acs.orgnih.gov This method is favored because it generally leads to high specific activity, which is crucial for PET imaging. acs.org
The synthesis of [¹⁸F]-8-fluoro-3-methyloctanoic acid would involve the following key steps:
Precursor Synthesis: A suitable precursor molecule must be synthesized. This is typically an ester of 3-methyloctanoic acid bearing a good leaving group at the C8 position. Common leaving groups for radiofluorination include tosylates, mesylates, and halides (bromide or iodide). utupub.firesearchgate.net For example, methyl 8-tosyloxy-3-methyloctanoate would be an excellent precursor.
Radiolabeling: The [¹⁸F]fluoride is typically activated by forming a complex with a phase-transfer catalyst, such as a potassium/Kryptofix 2.2.2 (K222) complex or a tetra-alkylammonium salt. acs.orgucla.edu This "naked" fluoride is a potent nucleophile. The activated [¹⁸F]fluoride is then reacted with the precursor in a polar aprotic solvent (e.g., acetonitrile (B52724) or DMSO) at elevated temperatures. mdpi.com The [¹⁸F]fluoride displaces the leaving group via an SN2 reaction to form the ¹⁸F-labeled ester.
Hydrolysis and Purification: The resulting ¹⁸F-labeled ester is then rapidly hydrolyzed (saponified) using a base (e.g., potassium hydroxide) to yield the final [¹⁸F]-8-fluoro-3-methyloctanoic acid. mdpi.comnih.gov The product is then purified, typically by high-performance liquid chromatography (HPLC), to ensure it is suitable for clinical use. snmjournals.org
This two-step, one-pot procedure is well-established for the synthesis of various ¹⁸F-labeled fatty acids for PET imaging. mdpi.comnih.govsnmjournals.orgrsc.orgresearchgate.net
| Parameter | Typical Condition | Purpose | Reference |
| Precursor | Alkyl tosylate, mesylate, or bromide | Provides a good leaving group for SN2 displacement | utupub.firesearchgate.net |
| Fluoride Activation | K₂CO₃ / Kryptofix 2.2.2 or Tetrabutylammonium salts | Enhances nucleophilicity of [¹⁸F]fluoride | acs.orgnih.govucla.edu |
| Solvent | Acetonitrile (MeCN) or Dimethyl sulfoxide (B87167) (DMSO) | Polar aprotic solvent for SN2 reaction | mdpi.com |
| Temperature | 80-120 °C | To drive the reaction to completion in a short time | mdpi.com |
| Hydrolysis | Aqueous KOH or NaOH | To deprotect the ester and yield the final carboxylic acid | mdpi.comnih.gov |
| Overall Yield (Decay Corrected) | 10-60% | Varies depending on precursor and specific conditions | mdpi.comsnmjournals.org |
Precursor Design and Reaction Optimization for Radioisotope Incorporation
The synthesis of radiolabeled analogues of this compound, particularly with the positron-emitting isotope Fluorine-18 (¹⁸F), is of significant interest for potential applications in medical imaging such as Positron Emission Tomography (PET). harvard.edu The short half-life of ¹⁸F (approximately 109 minutes) necessitates rapid and highly efficient radiolabeling strategies. harvard.edu The design of the precursor molecule and the optimization of reaction conditions are paramount to achieving a high radiochemical yield (RCY) and specific activity.
Two primary strategies for radiofluorination are electrophilic and nucleophilic substitution. nih.gov However, nucleophilic substitution is far more common for ¹⁸F-labeling due to the higher specific activity achievable. nih.gov In this approach, a precursor molecule is designed with a suitable leaving group at the C-8 position of the 3-methyloctanoic acid backbone. This leaving group is then displaced by [¹⁸F]fluoride.
Precursor Design: The ideal precursor must be stable under storage conditions yet highly reactive towards nucleophilic fluoride attack during the radiosynthesis. Common strategies involve activating the terminal position of the carbon chain.
Leaving Groups: Excellent leaving groups such as tosylates (4-toluenesulfonates), mesylates (methanesulfonates), and triflates (trifluoromethanesulfonates) are often incorporated onto the terminal hydroxyl group of a 3-methyl-8-hydroxyoctanoic acid derivative. Halides, such as bromide or iodide, can also serve as effective leaving groups.
Protecting Groups: The carboxylic acid functionality must be protected during the fluorination reaction to prevent unwanted side reactions. Common protecting groups include esters (e.g., methyl, ethyl, or t-butyl esters), which can be readily cleaved (hydrolyzed) in a final step to yield the desired radiolabeled carboxylic acid.
Reaction Optimization: To maximize the efficiency of the radiolabeling step, several parameters must be carefully optimized.
Fluoride Source and Activation: The [¹⁸F]fluoride is typically produced as an aqueous solution and needs to be dried and activated. This is commonly achieved by forming a complex with a potassium ion and a phase-transfer catalyst, such as a cryptand (e.g., Kryptofix 2.2.2), which sequesters the potassium ion and enhances the nucleophilicity of the "naked" fluoride anion. researchgate.net
Solvent: The choice of solvent is critical for successful SN2 fluorinations. harvard.edu Aprotic polar solvents like acetonitrile, dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are preferred as they can dissolve the reactants while minimally solvating the fluoride anion, thus preserving its reactivity.
Temperature: The reaction is typically heated to accelerate the rate of substitution. Microwave heating has been shown to significantly reduce reaction times compared to conventional heating methods, which is a major advantage when working with short-lived isotopes. nih.gov
The entire process, from labeling to deprotection and purification, must be completed rapidly. A typical two-step sequence involves the initial nucleophilic fluorination followed by acidic or basic hydrolysis to remove the ester protecting group. nih.gov
Table 1: Precursor and Reaction Parameters for ¹⁸F-Labeling via Nucleophilic Substitution
| Parameter | Strategy / Compound | Purpose |
|---|---|---|
| Precursor Backbone | Ethyl 8-hydroxy-3-methyloctanoate | Core structure before activation |
| Leaving Group | Tosylate, Mesylate, Triflate, Iodide | Group to be displaced by [¹⁸F]Fluoride |
| Protecting Group | Ethyl ester (-COOEt) | Prevents side reactions at the carboxylic acid |
| ¹⁸F Source | K[¹⁸F]F | Provides the radioisotope |
| Activator | Kryptofix 2.2.2 (K2.2.2) | Phase-transfer catalyst to enhance fluoride nucleophilicity |
| Solvent | Acetonitrile, DMSO | Aprotic polar solvent to dissolve reactants |
| Heating | Conventional or Microwave | To increase reaction rate |
| Deprotection | Acid or Base Hydrolysis | To remove the protecting group post-labeling |
Green Chemistry Principles in this compound Synthesis
Solvent Minimization and Atom Economy Considerations
Atom Economy: This metric, developed by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. acs.org Addition reactions, where all reactant atoms are combined, have a theoretical atom economy of 100%. jocpr.comigitsarang.ac.in In contrast, substitution and elimination reactions inherently generate byproducts and thus have lower atom economies. nih.gov
E-Factor and Solvent Minimization: The E-factor is the ratio of the mass of waste generated to the mass of the desired product. researchgate.net A lower E-factor signifies a greener process. In many chemical syntheses, the largest contributor to waste is the use of solvents for the reaction, work-up, and purification (e.g., chromatography). nih.gov Therefore, minimizing solvent use or replacing hazardous solvents with greener alternatives (like water or recyclable ionic liquids) is a primary goal. researchgate.netnih.gov Syntheses that require large volumes of organic solvents for multiple steps and chromatographic purification will inherently have a high E-factor.
Table 2: Atom Economy of Common Reaction Types
| Reaction Type | General Scheme | Atom Economy | Greenness Consideration |
|---|---|---|---|
| Addition | A + B → C | 100% | Ideal, as all atoms are incorporated into the product. igitsarang.ac.in |
| Substitution | A-B + C → A-C + B | < 100% | Generates at least one byproduct (B), reducing atom economy. igitsarang.ac.in |
| Elimination | A-B → A + B | < 100% | Breaks one molecule into two or more smaller ones, generating waste. |
| Rearrangement | A → B | 100% | Ideal, as it only reorganizes the atoms of the starting material. |
Biocatalytic Approaches in Carbon-Fluorine Bond Formation
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a powerful green alternative to traditional synthetic methods. researchgate.net Enzymatic reactions are often highly selective (chemo-, regio-, and stereoselective), occur under mild conditions (ambient temperature and pressure in aqueous media), and can reduce the need for protecting groups and hazardous reagents. researchgate.netnih.gov
The formation of a carbon-fluorine (C-F) bond is particularly challenging in synthetic chemistry. nih.gov The discovery of fluorinase enzymes in nature, which can catalyze the formation of a C-F bond, has opened a new frontier in fluorine biocatalysis. nih.gov These enzymes can selectively introduce fluorine into various molecules, offering a potentially transformative approach for synthesizing compounds like this compound. nih.gov
While a direct, single-step enzymatic synthesis of this compound may not yet be commercially viable, biocatalysis can be integrated into a multi-step synthesis in several ways:
Direct Fluorination: A fluorinase could potentially be used to directly fluorinate an appropriate octanoic acid precursor, forming the C-F bond with high selectivity.
Chiral Resolution: For the synthesis of specific stereoisomers of this compound or its analogues, enzymes such as lipases can be employed. Lipases are known to catalyze the highly enantioselective hydrolysis of ester intermediates, allowing for the kinetic resolution of a racemic mixture to isolate a desired chiral acid. researchgate.netscribd.com This chemoenzymatic approach can produce optically pure compounds, which is crucial for pharmaceutical applications.
The use of biocatalysts aligns with green chemistry principles by reducing energy consumption and waste generation, making it a highly attractive area of research for the synthesis of complex fluorinated molecules. rsc.org
Table 3: Potential Biocatalytic Roles in Fluorinated Acid Synthesis
| Enzyme Class | Potential Application | Benefit |
|---|---|---|
| Fluorinase | Direct C-F bond formation on a precursor. nih.gov | High selectivity under mild, aqueous conditions. |
| Lipase | Kinetic resolution of a racemic ester intermediate. researchgate.net | Production of high-purity enantiomers. |
| Hydroxylase | Regioselective hydroxylation of a carbon chain. | Creates a specific site for subsequent chemical fluorination. |
| Reductase | Stereoselective reduction of a ketone. researchgate.net | Can establish a key chiral center in the molecule. |
Enzymatic Interactions within Fatty Acid Metabolism
There is no specific information available regarding the interaction of this compound with key enzymes in fatty acid metabolism.
Substrate Specificity and Inhibition Studies with Fatty Acid Synthase (FASN)
No studies were found that investigated this compound as either a substrate or an inhibitor of Fatty Acid Synthase (FASN). Research into the substrate specificity of FASN would be required to determine if this branched and fluorinated fatty acid can be utilized in fatty acid synthesis or if it acts as an inhibitor.
Role as a Substrate or Inhibitor of Branched-Chain α-Keto Acid Dehydrogenase (BKD)
The role of this compound in relation to the Branched-Chain α-Keto Acid Dehydrogenase (BKD) complex is not documented. While BKD is crucial for the metabolism of branched-chain amino acids, its interaction with branched-chain fatty acids, particularly a fluorinated one, has not been explored. Studies on the catabolism of the non-fluorinated analog, 3-methyloctanoic acid, have shown its oxidation in liver mitochondria, but similar data for the fluorinated version is absent.
Potential Modulatory Effects on Acetyl-CoA Carboxylase (ACC) Activity
There is no available data on the potential modulatory effects of this compound on the activity of Acetyl-CoA Carboxylase (ACC), the rate-limiting enzyme in fatty acid synthesis.
Biotransformation Pathways of this compound
The specific biotransformation pathways of this compound have not been elucidated.
Investigating β-Oxidation and ω-Oxidation Pathways
While β-oxidation is the primary route for fatty acid degradation, the presence of a methyl group at the 3-position would likely alter this process for this compound, potentially yielding different metabolites than a straight-chain fatty acid. The ω-oxidation pathway is a common alternative for xenobiotic fatty acids, and it is plausible that the terminal fluorine atom could be a target for cytochrome P450-mediated hydroxylation, initiating this pathway. However, no specific studies have been conducted to confirm these hypotheses for this compound.
Defluorination Mechanisms and Metabolite Identification
The mechanisms by which the fluorine atom is removed from this compound and the resulting metabolites have not been identified. Studies on other ω-fluorinated fatty acids suggest that defluorination can occur, but the specific enzymes and products for this compound are unknown.
Conjugation Reactions and Their Biochemical Significance
No information was found regarding the specific conjugation reactions that this compound undergoes within biological systems or the biochemical significance of any such potential reactions.
Cellular Uptake and Intracellular Trafficking Mechanisms (non-human experimental models)
Interaction with Fatty Acid Transport Proteins and Channels
There is no available research detailing the interaction of this compound with specific fatty acid transport proteins (FATPs) or channels in any non-human experimental models.
Subcellular Distribution and Compartmentalization Dynamics
Information on the subcellular distribution and compartmentalization of this compound within cells is not available in the current body of scientific literature.
Impact on Lipid Homeostasis and Specific Metabolic Cycles (mechanistic focus)
Perturbation of Lipid Biosynthesis Pathways
No studies were identified that investigate the mechanistic impact of this compound on the perturbation of lipid biosynthesis pathways.
Influence on Membrane Lipid Composition and Dynamics
There is no available data on how this compound influences the composition and dynamics of cellular membranes.
Rationale for Investigating 8 Fluoro 3 Methyloctanoic Acid
Interplay of Fluorine and Methyl-Branching on Biochemical Activity
The biochemical activity of this compound is a direct consequence of the interplay between its two key structural modifications: ω-fluorination and β-methylation.
The terminal fluorine atom serves as a stable, yet metabolically informative, probe. core.ac.uk The carbon-fluorine bond is exceptionally strong, making the ω-fluoro moiety resistant to defluorination by many cellular enzymes. This stability allows the fatty acid to enter metabolic pathways and be processed, while the fluorine atom acts as a tracer. A primary metabolic pathway for fatty acids is β-oxidation, where two-carbon units are sequentially cleaved from the carboxyl end of the molecule. In the case of ω-fluorinated fatty acids with an even number of carbon atoms, this process ultimately leads to the formation of the toxic metabolite fluoroacetate (B1212596). core.ac.uk The presence of the ω-fluorine atom effectively blocks ω-oxidation, another potential metabolic route, thereby simplifying the metabolic fate of the molecule and focusing analysis on the β-oxidation pathway. core.ac.uk
The methyl group at the 3-position (β-position) introduces steric hindrance that directly influences the enzymatic processing of the fatty acid during β-oxidation. core.ac.uk The presence of a methyl group at this position can hinder the action of enzymes involved in the β-oxidation spiral. Research on branched-chain fatty acids has shown that the position of the methyl group is critical. For instance, a methyl group at the α-position (C2) is typically eliminated as part of a three-carbon fragment, while a β-methyl group (C3) is removed as part of a four-carbon fragment during degradation. core.ac.uk This differential processing provides a means to study the specificity and mechanisms of the enzymes involved. In the context of this compound, the β-methyl group is expected to be eliminated as part of a C4 fragment. core.ac.uk
The combination of these two modifications in a single molecule creates a powerful tool. The ω-fluorine ensures that the molecule's progress through metabolic pathways can be tracked, while the β-methyl group acts as a specific impediment, allowing researchers to investigate how the metabolic machinery responds to and processes structurally diverse fatty acids. core.ac.uk
Hypothesis-Driven Research on the Specificity of this compound
While specific contemporary studies focusing solely on this compound are not extensively detailed in the public domain, its design is rooted in hypothesis-driven research aimed at understanding the rules of fatty acid metabolism. A central hypothesis that can be investigated using this compound is: The introduction of a methyl group at the β-position of an ω-fluorinated fatty acid will alter its metabolic breakdown and subsequent physiological effects by specifically interacting with the enzymes of the β-oxidation pathway.
To test such a hypothesis, a typical experimental approach would involve:
Synthesis: Chemical synthesis of this compound and its unbranched counterpart, 8-fluorooctanoic acid, as a control. epa.gov
In Vitro Analysis: Incubation of the synthesized fatty acids with isolated mitochondria or specific enzymes of the β-oxidation pathway. The rate of oxygen consumption or the production of specific metabolites would be measured to determine how the β-methyl group affects the efficiency and outcome of the metabolic process.
Cell-Based Assays: Introduction of the compounds to cultured cells to observe the downstream effects on cellular health, energy production, and the accumulation of metabolic intermediates.
The expected results would be that this compound would show a different pattern of metabolic breakdown compared to its unbranched analog. For example, the rate of its β-oxidation might be slower, or it might lead to the accumulation of different metabolic intermediates due to the steric hindrance provided by the methyl group. The toxicity profile might also differ, as the rate of formation of toxic fluoroacetate could be altered. core.ac.uk
Such a study would provide direct evidence for the role of β-methylation in modulating fatty acid metabolism and would help to elucidate the structural requirements for substrates of the enzymes involved in this fundamental biological process.
Scope and Objectives of Academic Inquiry on this compound
The academic inquiry into this compound and related compounds is primarily focused on its use as a chemical probe to dissect the mechanisms of fatty acid metabolism and to explore how structural modifications can influence biological activity. The overarching objectives of this line of research include:
Elucidating Metabolic Pathways: A primary goal is to gain a more detailed understanding of the enzymes and pathways involved in fatty acid catabolism. solubilityofthings.com By introducing specific structural modifications like fluorination and methylation, researchers can observe how the metabolic system responds, thereby revealing the substrate specificity and mechanistic details of the involved enzymes. core.ac.uk
Developing Metabolic Modulators: There is significant interest in developing compounds that can modulate metabolic processes for therapeutic purposes. solubilityofthings.comepa.gov Understanding how molecules like this compound interact with metabolic enzymes can inform the design of new drugs for metabolic disorders such as diabetes and obesity. epa.gov
Creating Novel Imaging Agents: The incorporation of fluorine, particularly the positron-emitting isotope fluorine-18 (B77423), allows for the use of these fatty acid analogs in positron emission tomography (PET) imaging. nih.gov This enables the non-invasive visualization and quantification of fatty acid uptake and metabolism in various tissues, which can be valuable for diagnosing and monitoring diseases.
Investigating Membrane Dynamics: The physical properties of fatty acids influence the structure and fluidity of cell membranes. Studying how branched-chain fatty acids incorporate into and affect lipid bilayers provides insights into membrane biology. nih.gov
The research on this compound is therefore not just about characterizing a single molecule, but about using it as a sophisticated tool to probe fundamental biological questions and to lay the groundwork for new diagnostic and therapeutic strategies.
Biological Activity and Elucidation of Molecular Mechanisms
In Vitro Investigations of Cellular Responses to 8-Fluoro-3-methyloctanoic Acid
In vitro studies are fundamental to understanding the cellular responses to a novel compound. This would involve exposing various cell cultures to this compound and observing the subsequent effects.
Modulation of Specific Receptor Activity (e.g., Nuclear Receptors involved in lipid metabolism)
Nuclear receptors are a class of proteins found within cells that are responsible for sensing steroid and thyroid hormones and certain other molecules. Some of these receptors play crucial roles in regulating lipid metabolism. To determine if this compound interacts with these receptors, researchers would typically employ reporter gene assays. In such assays, cells are engineered to produce a measurable signal (like light) when a specific nuclear receptor is activated. By treating these cells with the compound, scientists can quantify its ability to either activate or inhibit receptor activity. Given that other fluorinated fatty acids are known to interact with nuclear receptors like PPARα, which is a key regulator of lipid homeostasis, it would be a primary target for investigation. unityfvg.itacs.org
Effects on Enzyme Function and Signalling Cascades
The introduction of a fluorine atom into a molecule can significantly alter its electronic properties, potentially leading to the inhibition of specific enzymes. nih.gov To investigate the effect of this compound on enzyme function, a variety of enzymatic assays would be conducted. These assays measure the rate of an enzymatic reaction in the presence and absence of the compound. Any significant change in the reaction rate would indicate an interaction. Furthermore, its impact on intracellular signaling cascades—the pathways through which cells communicate and respond to external stimuli—would be analyzed using techniques like Western blotting to measure changes in protein phosphorylation or other modifications.
Antimicrobial or Antifungal Activity Assessment in Model Microorganisms
Fatty acids and their derivatives are known to possess antimicrobial properties. nih.govmdpi.commdpi.com The potential antimicrobial and antifungal activity of this compound would be assessed by determining its minimum inhibitory concentration (MIC) against a panel of model microorganisms, including bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans). nih.govacs.org This is typically done using broth microdilution or agar (B569324) diffusion assays, where the growth of the microorganism is monitored in the presence of varying concentrations of the compound. Medium-chain fatty acids, in particular, have demonstrated notable antifungal activity, suggesting this would be a relevant area of investigation for this compound. nih.govnih.gov
Molecular and Cellular Mechanisms of Action
Understanding the precise molecular interactions of a compound is key to explaining its biological effects. This involves studying how its chemical structure relates to its activity and identifying its specific binding partners within the cell.
Structure-Activity Relationship (SAR) Studies of this compound Analogues
Structure-activity relationship (SAR) studies involve synthesizing and testing a series of analogues of the lead compound to understand which structural features are critical for its biological activity. harvard.edu For this compound, analogues could be created by altering the position of the fluorine atom, changing the length of the carbon chain, or modifying the methyl branch. nih.gov By comparing the activity of these analogues, researchers can build a model of the pharmacophore—the essential three-dimensional arrangement of atoms or functional groups required for biological activity.
| Analogue Modification | Rationale for Investigation | Potential Impact on Activity |
| Varying fluorine position | The position of the electronegative fluorine atom can significantly influence binding affinity and metabolic stability. | Could increase or decrease receptor binding or enzyme inhibition. |
| Altering alkyl chain length | Chain length affects hydrophobicity, which is crucial for membrane interaction and protein binding. | Shorter or longer chains may show different potency or target specificity. |
| Modifying the branching group | The size and position of the methyl group can affect how the molecule fits into a binding pocket. | Changes could enhance or diminish the specific biological effect being studied. |
Identification of Specific Protein Binding Partners and Target Engagement
To identify the specific proteins that this compound interacts with, a variety of techniques could be employed, such as affinity chromatography or proteomics-based approaches. For instance, the compound could be chemically modified to allow it to be attached to a solid support. A cellular extract would then be passed over this support, and any proteins that bind to the compound would be captured and subsequently identified by mass spectrometry. Studies on similar fluorinated compounds like perfluorooctanoic acid (PFOA) have shown that they can bind to proteins such as serum albumin, which is a major carrier protein in the blood. unityfvg.itacs.orgnih.govresearchgate.netnih.gov Understanding the binding affinity and stoichiometry with such carrier proteins is crucial for understanding the compound's pharmacokinetics.
| Potential Protein Target Class | Method of Investigation | Significance of Interaction |
| Nuclear Receptors (e.g., PPARs) | Reporter Assays, Surface Plasmon Resonance | Elucidates role in metabolic regulation. |
| Enzymes (e.g., dehydrogenases, synthases) | Enzymatic Assays, X-ray Crystallography | Identifies specific pathways affected by the compound. |
| Plasma Proteins (e.g., Albumin) | Isothermal Titration Calorimetry, NMR | Determines bioavailability and distribution in the body. nih.gov |
Computational Modeling of Ligand-Receptor Interactions
There are no available studies that have performed computational modeling to simulate the interaction between this compound and any biological receptors.
In Vivo Mechanistic Studies in Model Organisms (non-human, non-clinical)
Long-Term Biological Effects and Adaptive Responses:There is no available data on the long-term consequences or adaptive biological responses following exposure to this specific compound.
Due to the lack of foundational research, the generation of a thorough and accurate article as per the user's instructions is not possible.
Advanced Analytical Characterization and Detection Methodologies
Chromatographic Techniques for Separation and Purification
Chromatographic methods are indispensable for the separation of 8-Fluoro-3-methyloctanoic acid from reaction mixtures, isomers, and other impurities. These techniques leverage the differential partitioning of the analyte between a stationary phase and a mobile phase to achieve separation.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. For the analysis of this compound, a derivatization step is typically required to increase its volatility. The most common derivatization method for fatty acids is esterification, often to their methyl esters (FAMEs).
The resulting 8-fluoro-3-methyloctanoate methyl ester can be readily analyzed by GC-MS. The gas chromatograph separates the components of the sample based on their boiling points and interactions with the stationary phase of the GC column. The mass spectrometer then detects, ionizes, and fragments the eluted components, providing a unique mass spectrum that serves as a molecular fingerprint.
Qualitative Analysis: The mass spectrum of the derivatized this compound will exhibit a molecular ion peak corresponding to its molecular weight, as well as a characteristic fragmentation pattern. Key fragments would likely arise from the cleavage of bonds adjacent to the carbonyl group and the fluorine atom.
Quantitative Analysis: By using an internal standard and creating a calibration curve, GC-MS can be used for the precise quantification of this compound in a sample.
| Parameter | Description |
| Derivatization | Esterification to methyl ester (8-fluoro-3-methyloctanoate methyl ester) |
| GC Column | Typically a non-polar or medium-polarity capillary column (e.g., DB-5ms) |
| Carrier Gas | Helium or Hydrogen |
| Ionization Mode | Electron Ionization (EI) |
| Expected Molecular Ion (M+) | m/z = 190.13 (for the methyl ester) |
| Key Fragmentation Ions | Expected fragments would include loss of the methoxy (B1213986) group (-OCH3), cleavage at the branched methyl group, and fragments containing the fluorine atom. |
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation of a wide range of compounds, including those that are not sufficiently volatile for GC analysis. For this compound, reversed-phase HPLC is a suitable method for assessing purity and separating it from non-fluorinated analogues or other isomers.
In reversed-phase HPLC, a non-polar stationary phase (such as C8 or C18) is used with a polar mobile phase (typically a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol). The separation is based on the hydrophobic interactions between the analyte and the stationary phase. Due to the presence of the fluorine atom, this compound is expected to be more hydrophobic than its non-fluorinated counterpart, leading to a longer retention time.
The use of fluorinated stationary phases can also offer unique selectivity for the separation of fluorinated compounds. nih.gov
| Parameter | Description |
| Stationary Phase | C8 or C18 reversed-phase column |
| Mobile Phase | A gradient of water and acetonitrile or methanol, often with a small amount of acid (e.g., formic acid) to ensure the carboxylic acid is protonated. |
| Detection | UV detection at a low wavelength (around 210 nm) or, more universally, by an Evaporative Light Scattering Detector (ELSD) or mass spectrometry (LC-MS). |
| Expected Elution Profile | This compound would elute after its non-fluorinated analog due to increased hydrophobicity. |
Since this compound possesses a chiral center at the C3 position, it can exist as two enantiomers (R and S). Chiral chromatography is a specialized form of chromatography used to separate these enantiomers. This is crucial in many applications, as different enantiomers can have distinct biological activities.
Chiral separation can be achieved by either gas chromatography or high-performance liquid chromatography using a chiral stationary phase (CSP). These stationary phases are themselves chiral and interact differently with the two enantiomers, leading to different retention times and, thus, separation. For fatty acids, derivatization is often necessary for both GC and HPLC analysis to improve peak shape and resolution.
The determination of enantiomeric excess (ee) is a measure of the purity of a chiral substance and is calculated from the relative peak areas of the two enantiomers in the chromatogram.
| Technique | Chiral Stationary Phase (CSP) | Mobile/Carrier Gas | Derivatization |
| Chiral GC | Cyclodextrin-based CSPs (e.g., β-cyclodextrin derivatives) | Helium or Hydrogen | Esterification (e.g., to methyl or other alkyl esters) |
| Chiral HPLC | Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) | Hexane/Isopropanol or other non-polar/polar solvent mixtures | May be required depending on the specific CSP and detection method. |
Spectroscopic Methods for Structural Elucidation and Conformation
Spectroscopic techniques are essential for the definitive structural assignment and conformational analysis of this compound. These methods provide detailed information about the connectivity of atoms and the three-dimensional arrangement of the molecule.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the elucidation of molecular structure. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of its atomic connectivity.
¹H NMR: The proton NMR spectrum will show signals for all the hydrogen atoms in the molecule. The chemical shift of each signal provides information about the electronic environment of the protons, and the splitting patterns (multiplicity) reveal the number of neighboring protons.
¹³C NMR: The carbon-13 NMR spectrum displays a signal for each unique carbon atom in the molecule. The chemical shifts are indicative of the type of carbon (e.g., alkyl, next to an electronegative atom, carbonyl).
¹⁹F NMR: The fluorine-19 NMR spectrum is particularly informative for fluorinated compounds. wikipedia.org It provides a direct observation of the fluorine atom, and its chemical shift is highly sensitive to the local electronic environment. huji.ac.ilaiinmr.com The coupling between fluorine and neighboring protons (¹H-¹⁹F coupling) and carbons (¹³C-¹⁹F coupling) provides crucial information for structure confirmation.
Predicted NMR Data for this compound:
Note: The following chemical shifts are estimated based on the analysis of similar structures and general NMR principles. Actual experimental values may vary depending on the solvent and other experimental conditions.
¹H NMR Predicted Chemical Shifts
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| H at C2 | ~2.2-2.4 | m |
| H at C3 | ~2.0-2.2 | m |
| CH₃ at C3 | ~0.9-1.0 | d |
| H at C4-C6 | ~1.2-1.6 | m |
| H at C7 | ~1.6-1.8 | m |
| H at C8 | ~4.4-4.6 | dt |
| COOH | ~10-12 | br s |
¹³C NMR Predicted Chemical Shifts
| Carbon | Predicted Chemical Shift (ppm) |
| C1 (COOH) | ~175-180 |
| C2 | ~40-45 |
| C3 | ~30-35 |
| CH₃ at C3 | ~15-20 |
| C4-C6 | ~25-35 |
| C7 | ~30-35 |
| C8 | ~80-85 (with C-F coupling) |
¹⁹F NMR Predicted Chemical Shift
| Fluorine | Predicted Chemical Shift (ppm) | Multiplicity |
| F at C8 | ~ -215 to -225 | t |
High-Resolution Mass Spectrometry (HRMS) is a technique that measures the mass-to-charge ratio (m/z) of ions with very high accuracy. This allows for the determination of the elemental composition of a molecule by providing its exact mass. HRMS is a definitive method for confirming the molecular formula of a compound.
For this compound (C₉H₁₇FO₂), the theoretical monoisotopic mass can be calculated with high precision. The experimentally measured mass from an HRMS instrument should match this theoretical value within a very small tolerance (typically < 5 ppm). This high accuracy helps to distinguish the compound from other molecules that may have the same nominal mass but different elemental compositions.
| Ion | Calculated Exact Mass (m/z) |
| [M+H]⁺ | 177.1285 |
| [M+Na]⁺ | 199.1104 |
| [M-H]⁻ | 175.1139 |
Quantitative Analytical Methodologies in Biological Matrices
Accurately quantifying this compound in complex biological samples like plasma or tissue homogenates presents significant analytical challenges due to its trace concentrations and potential for matrix interference. Addressing these challenges requires meticulous sample preparation, highly sensitive detection methods, and rigorous method validation.
Sample Preparation Techniques for Trace Analysis (e.g., SPE, SPME, Derivatization)
Effective sample preparation is paramount to isolate this compound from interfering biological components and to concentrate it for sensitive detection.
Solid-Phase Extraction (SPE): This is a widely used technique for the extraction of fatty acids from biological fluids. For this compound, a mixed-mode or polymer-based SPE sorbent would likely be employed. The protocol would involve conditioning the sorbent, loading the acidified sample to ensure the carboxylic acid is in its neutral form for retention, washing away interferences (e.g., salts, phospholipids) with a non-polar solvent, and finally eluting the target analyte with a more polar or basic solvent.
Solid-Phase Microextraction (SPME): SPME is a solvent-free extraction method that uses a coated fiber to adsorb analytes from a sample. Headspace or direct immersion SPME could be applied. The choice of fiber coating (e.g., polydimethylsiloxane/divinylbenzene) would be critical to ensure efficient partitioning of the moderately polar this compound from the sample matrix.
Derivatization: To improve chromatographic behavior and detection sensitivity, especially for gas chromatography (GC), derivatization of the carboxylic acid group is often necessary. Esterification to form a methyl or ethyl ester is a common strategy. This process reduces the polarity of the analyte, increases its volatility, and can enhance its ionization efficiency in mass spectrometry.
Development of Highly Sensitive and Selective Detection Methods (e.g., LC-QqLIT-MS)
To achieve the low detection limits required for biological studies, advanced mass spectrometry techniques coupled with liquid chromatography (LC) are essential.
Liquid Chromatography-Quadrupole Linear Ion Trap Mass Spectrometry (LC-QqLIT-MS): This hybrid mass spectrometry system offers excellent sensitivity and selectivity. Following chromatographic separation on a C18 or similar reversed-phase column, the analyte is ionized, typically using electrospray ionization (ESI) in negative mode, to form the [M-H]⁻ ion. The instrument can be operated in multiple reaction monitoring (MRM) mode for quantification, where a specific precursor ion is selected by the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored by the linear ion trap. This process significantly reduces chemical noise and enhances selectivity. The LIT component also allows for further fragmentation (MS³) experiments, which can be invaluable for structural confirmation of the analyte and its metabolites in complex matrices.
Validation of Analytical Methods for Accuracy and Precision in Research Samples
A developed analytical method must be rigorously validated to ensure its reliability for research applications. Validation is performed according to established guidelines and assesses several key parameters:
Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. This is assessed by analyzing blank matrix samples and comparing them to samples spiked with the analyte and potential interfering compounds.
Accuracy: The closeness of the measured concentration to the true value. It is determined by analyzing quality control (QC) samples at different concentrations and calculating the percent recovery.
Precision: The degree of agreement among individual measurements when the procedure is applied repeatedly. It is expressed as the relative standard deviation (RSD) and is evaluated at both intra-day (repeatability) and inter-day (intermediate precision) levels.
Linearity and Range: The concentration range over which the method is accurate, precise, and linear. This is established by creating a calibration curve from a series of standards and assessing the correlation coefficient (r²).
Limits of Detection (LOD) and Quantification (LOQ): The lowest concentrations of the analyte that can be reliably detected and quantified with acceptable accuracy and precision, respectively.
Matrix Effect: The influence of co-eluting, undetected matrix components on the ionization of the target analyte. It is typically evaluated by comparing the analyte's response in a pure solvent standard to its response in a post-extraction spiked blank matrix sample.
Stability: The stability of the analyte in the biological matrix under different storage and handling conditions (e.g., freeze-thaw cycles, short-term bench-top stability, long-term storage).
Table 2: Key Parameters for Analytical Method Validation
| Parameter | Description | Acceptance Criteria (Typical) |
| Accuracy | Closeness of measured value to true value. | Within ±15% of nominal value (±20% at LLOQ) |
| Precision | Repeatability of measurements. | Relative Standard Deviation (RSD) ≤15% (≤20% at LLOQ) |
| Linearity | Correlation between concentration and response. | Correlation coefficient (r²) ≥ 0.99 |
| Selectivity | No significant interfering peaks at the analyte's retention time. | Response in blank matrix <20% of LLOQ response |
| Matrix Effect | Ion suppression or enhancement from matrix components. | RSD of matrix factor across different lots should be ≤15% |
Bioanalytical Techniques for Real-Time Monitoring
Moving beyond static quantification, advanced bioanalytical techniques aim to monitor the dynamics of fatty acid analogues like this compound within living systems, providing insights into their cellular uptake, trafficking, and metabolic fate.
Development of Fluorescent Probes for Fatty Acid Analogue Tracking
One powerful approach for real-time monitoring is the use of fluorescent probes. This involves chemically modifying this compound by attaching a fluorescent dye (fluorophore). The design of such a probe is critical to ensure that the fluorescent tag does not significantly alter the physicochemical properties and biological behavior of the parent fatty acid.
The development process involves selecting a suitable fluorophore (e.g., BODIPY, NBD) that has favorable photophysical properties, such as high quantum yield, photostability, and excitation/emission wavelengths that minimize cellular autofluorescence. The fluorophore is then conjugated to the fatty acid, often at the omega (ω) position, to minimize interference with the carboxyl group's interaction with transport and metabolic proteins.
Once synthesized, these fluorescent probes can be introduced to live cells in culture. Using advanced microscopy techniques like confocal fluorescence microscopy or total internal reflection fluorescence (TIRF) microscopy, researchers can visualize the probe's movement in real time. This allows for the direct observation of its uptake across the plasma membrane, its transport within the cytoplasm (potentially mediated by fatty acid-binding proteins), and its localization to specific organelles such as mitochondria (for β-oxidation) or lipid droplets (for storage). This technique provides invaluable spatiotemporal information on the cellular dynamics of the fatty acid analogue that cannot be obtained from traditional quantitative methods.
Application of Radiotracer Techniques in Metabolic Studies
The use of radiotracer techniques is a cornerstone in the field of metabolic research, offering a non-invasive window into the dynamic processes of absorption, distribution, metabolism, and excretion (ADME) of chemical compounds within a living organism. By incorporating a radioactive isotope into the molecular structure of a compound, researchers can trace its path and fate, providing invaluable data on its pharmacokinetic and pharmacodynamic properties. In the context of fatty acid metabolism, radiolabeled analogs are instrumental in elucidating the mechanisms of cellular uptake, transport, and utilization, particularly in tissues with high energy demands such as the heart and tumors.
The investigation into [¹⁸F]FBMHA involved its preparation from a corresponding mesylate precursor through nucleophilic substitution with the fluorine-18 (B77423) (¹⁸F) radioisotope. This radioisotope is a positron emitter with a half-life of approximately 109.8 minutes, making it suitable for PET imaging studies. Following its synthesis, the biodistribution of the radiotracer was assessed in Sprague-Dawley rats at various time points post-injection to determine its uptake in different organs and tissues.
The heart-to-blood ratio is a critical parameter in these studies, as it indicates the tracer's specific accumulation in the target organ relative to its concentration in the bloodstream. A higher ratio suggests better target definition and is a desirable characteristic for an imaging agent. For [¹⁸F]FBMHA, the heart-to-blood ratio was found to be 2.6 at 5 minutes post-injection and did not show a significant change at the 60-minute mark. This finding suggests a certain level of myocardial uptake, although it may not be as high as other fatty acid analogs that have been studied.
The data gathered from such biodistribution studies are typically presented in a tabular format to allow for a clear comparison of tracer uptake across different tissues and over time. The following interactive table summarizes the biodistribution data for [¹⁸F]FBMHA in rats, expressed as the percentage of the injected dose per gram of tissue (%ID/g).
Biodistribution of [¹⁸F]FBMHA in Rats
| Organ | 5 min (%ID/g) | 60 min (%ID/g) |
|---|---|---|
| Heart | Data not available in abstract | Data not available in abstract |
| Blood | Data not available in abstract | Data not available in abstract |
| Heart-to-Blood Ratio | 2.6 | ~2.6 |
It is important to reiterate that the data presented above is for the structural analog 8(RS)-[¹⁸F]fluoro-3(RS)-methylheptadecanoic acid and not this compound. The lack of specific radiotracer studies on this compound necessitates this comparative approach. Future research employing a radiolabeled version of this compound would be required to definitively characterize its metabolic profile and biodistribution.
These types of metabolic studies are crucial for the preclinical evaluation of new chemical entities. They provide essential information that can guide further development, including the potential for therapeutic or diagnostic applications. The methodologies employed in the study of [¹⁸F]FBMHA serve as a clear blueprint for how the metabolic fate of this compound could be investigated, should a radiolabeled version of the compound be synthesized.
In-depth Article on this compound Not Possible Due to Lack of Specific Research Data
Following a comprehensive series of targeted searches for scientific information on "this compound," it has been determined that there is a significant lack of specific published research on this particular chemical compound. While general information on related topics such as fluorinated fatty acids, their use as chemical probes, and their role in studying lipid metabolism is available, detailed studies and specific data pertaining to this compound are not present in the available search results.
The user's request for a thorough and scientifically accurate article with a specific outline, including data tables and detailed research findings, cannot be fulfilled to a high standard of quality and accuracy. The strict adherence to an outline focused solely on "this compound" requires specific experimental data and applications that are not documented in the provided search results.
General concepts found include:
Fluorinated Substrates in Enzyme Mechanism Studies: Fluorinated analogs of natural substrates are widely used to probe enzyme mechanisms. The fluorine atom can act as a sensitive reporter group and can influence the electronic properties of the molecule, potentially leading to enzyme inhibition or altered processing.
Tracing Lipid Pathways: Modified fatty acids, including those with fluorescent tags or isotopic labels, are instrumental in tracing their uptake, transport, and incorporation into complex lipids within cellular systems.
Precursors for Biomolecule Synthesis: Carboxylic acids are common starting points for the synthesis of more complex molecules, including conjugates with peptides or the development of lipid analogs for studying cell membranes.
Branched-Chain Fatty Acids: These molecules have distinct metabolic pathways and biological roles compared to their straight-chain counterparts.
However, without specific research that has utilized this compound, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy and detail. The creation of data tables, as requested, is impossible without underlying experimental results.
Therefore, this response cannot provide the requested article due to the absence of specific scientific literature on "this compound." Further research would be required to be published on this specific compound before a detailed article could be written.
Applications of 8 Fluoro 3 Methyloctanoic Acid As a Research Tool and Precursor
Contribution to Understanding Branched-Chain Fatty Acid Biology
As a Model Compound for Studying Iso- and Anteiso-Fatty Acid Functions
Branched-chain fatty acids, specifically iso- and anteiso-fatty acids, are crucial components of the cell membranes of many bacteria, influencing membrane fluidity and permeability. However, studying the precise roles of these fatty acids can be challenging due to their structural similarity and the complexity of lipid metabolism. 8-Fluoro-3-methyloctanoic acid serves as an effective model compound in these investigations. When supplied to bacterial cultures, it can be incorporated into the cell membrane, allowing researchers to probe the effects of a specific branched-chain fatty acid analog on membrane properties.
Detailed Research Findings:
While specific studies detailing the incorporation of this compound into bacterial membranes and the subsequent effects on membrane fluidity are not extensively documented in publicly available literature, the principle of using fluorinated fatty acid analogs for such purposes is well-established. For instance, the introduction of a fluorinated acyl chain can alter the packing of lipids in the bilayer, leading to measurable changes in membrane dynamics.
Interactive Data Table: Hypothetical Effects of this compound on Bacterial Membrane Properties
| Bacterial Species | Growth Temperature (°C) | Percentage Incorporation of this compound | Change in Membrane Fluidity (Anisotropy) |
| Bacillus subtilis | 37 | 15% | +0.05 |
| Staphylococcus aureus | 37 | 12% | +0.04 |
| Escherichia coli | 30 | 8% | +0.02 |
Investigating Structure-Function Relationships in Natural Product Biosynthesis
Polyketide synthases (PKSs) are a family of enzymes responsible for the biosynthesis of a wide array of structurally diverse and medically important natural products. These enzymes exhibit a degree of substrate flexibility, sometimes accepting unnatural precursor molecules. This compound can be utilized as a precursor analog to probe the substrate specificity of PKS modules and to generate novel fluorinated polyketides. By feeding this compound to a microorganism that produces a polyketide natural product, it is possible to investigate whether the PKS machinery can recognize and incorporate this unnatural starter or extender unit.
Detailed Research Findings:
The use of synthetic precursors to generate novel polyketides, a process known as precursor-directed biosynthesis, is a powerful strategy in natural product research. While specific examples of the successful incorporation of this compound by a PKS are not prominent in the literature, the general methodology has been widely applied. For example, studies have shown that various acyl-CoA analogs can be accepted by PKS enzymes, leading to the production of modified natural products. The incorporation of a fluorinated precursor like this compound would be of significant interest as it could impart unique biological activities to the resulting polyketide.
Interactive Data Table: Hypothetical Incorporation of this compound into a Polyketide Backbone
| Polyketide Synthase System | Host Organism | Natural Starter Unit | Incorporation of this compound (Yes/No) | Resulting Fluorinated Analog |
| Erythromycin PKS | Saccharopolyspora erythraea | Propionyl-CoA | No | Not Detected |
| Lovastatin PKS | Aspergillus terreus | Acetyl-CoA | Hypothetically Yes | Fluorinated Lovastatin Analog |
| Avermectin PKS | Streptomyces avermitilis | Isobutyryl-CoA / 2-Methylbutyryl-CoA | Hypothetically Yes | Fluorinated Avermectin Analog |
Note: This table illustrates the potential application of this compound in precursor-directed biosynthesis. The outcomes are hypothetical and serve to demonstrate the research methodology.
Future Research Directions and Challenges for 8 Fluoro 3 Methyloctanoic Acid
Exploration of Undiscovered Synthetic Pathways and Scalable Production
Moreover, the development of biocatalytic and hybrid chemical-microbial methods for the synthesis of fluorinated compounds is a promising avenue. rsc.org These approaches could offer higher selectivity and more environmentally benign reaction conditions. For instance, engineered enzymes could be designed to catalyze the specific fluorination of an octanoic acid derivative at the 8th position.
A major hurdle to the widespread study and potential application of 8-Fluoro-3-methyloctanoic acid is the lack of scalable production methods. Future research must address the transition from laboratory-scale synthesis to viable, large-scale manufacturing processes. This will necessitate the optimization of reaction conditions, the use of more cost-effective and readily available starting materials, and the development of efficient purification techniques.
| Synthetic Approach | Potential Advantages | Foreseen Challenges |
| Late-Stage Fluorination | Fewer synthetic steps, increased efficiency. | Regioselectivity, functional group tolerance. acs.org |
| Biocatalysis | High selectivity, environmentally friendly. | Enzyme stability, substrate scope. acs.org |
| Hybrid Chemical-Microbial | Combines advantages of both methods. | Compatibility of chemical and biological steps. rsc.org |
Advanced Mechanistic Characterization of Biological Interactions
The introduction of a fluorine atom into a fatty acid molecule can significantly alter its biological properties. A key area of future research will be to unravel the specific molecular mechanisms through which this compound interacts with biological systems. This will involve identifying its protein targets, understanding how it is metabolized, and elucidating its effects on cellular signaling pathways.
Techniques such as affinity chromatography and mass spectrometry-based proteomics can be employed to identify proteins that directly bind to this compound. Subsequent biochemical and biophysical assays will be crucial to validate these interactions and to understand the functional consequences of binding.
Furthermore, given that many fluorinated compounds exhibit toxicity, it will be imperative to investigate the potential adverse effects of this compound. researchgate.net This will involve studies to assess its impact on key cellular processes such as mitochondrial function, oxidative stress, and DNA integrity. nih.gov
Integration of Multi-Omics Data for Systems-Level Understanding
To gain a comprehensive understanding of the biological effects of this compound, a systems biology approach integrating various "omics" data will be indispensable. liverpool.ac.uk This involves the parallel analysis of the transcriptome (gene expression), proteome (protein expression), and metabolome (metabolite profiles) of cells or organisms exposed to the compound.
By integrating these large datasets, researchers can construct detailed models of the cellular response to this compound. medrxiv.orgfrontiersin.org This can reveal novel biological pathways that are perturbed by the compound and can help to identify potential biomarkers of exposure and effect. For example, transcriptomic analysis might reveal the upregulation of genes involved in a particular metabolic pathway, which can then be confirmed by metabolomic analysis showing an accumulation of the corresponding metabolites.
A significant challenge in this area will be the development of sophisticated bioinformatics tools and computational models to effectively integrate and interpret these complex, multi-dimensional datasets.
Development of Novel Research Tools Based on this compound Scaffold
The unique properties of the fluorine atom, such as its high electronegativity and the strong carbon-fluorine bond, make fluorinated molecules attractive candidates for the development of novel research tools. researchgate.net this compound could serve as a scaffold for the design of chemical probes to study biological processes.
For instance, by attaching a fluorescent dye or a photoaffinity label to the molecule, researchers could create probes to visualize the subcellular localization of the compound or to identify its binding partners in living cells. Furthermore, the fluorine atom itself can be used as a sensitive reporter for nuclear magnetic resonance (NMR) spectroscopy studies, providing valuable information about the local environment of the molecule when it is bound to a protein. biophysics.org
The development of these research tools will require expertise in organic synthesis, chemical biology, and various biophysical techniques.
Computational Chemistry and Molecular Simulation for Predictive Modeling
Computational chemistry and molecular simulations will play a crucial role in guiding future experimental research on this compound. These methods can be used to predict the three-dimensional structure of the molecule, its physicochemical properties, and its potential interactions with biological targets.
Molecular docking simulations can be used to predict how this compound might bind to the active site of enzymes or the ligand-binding pockets of receptors. These predictions can then be used to prioritize experimental studies and to design more potent and selective analogs of the compound.
Furthermore, toxicokinetic modeling can be employed to predict the absorption, distribution, metabolism, and excretion (ADME) of this compound in the body. scitechnol.comscitechnol.com This can help to anticipate its potential toxicity and to guide the design of safer compounds.
| Computational Method | Application for this compound |
| Molecular Docking | Predicting binding to protein targets. |
| Molecular Dynamics | Simulating the behavior of the compound in a biological environment. |
| Quantum Mechanics | Calculating electronic properties and reactivity. |
| Toxicokinetic Modeling | Predicting ADME properties and potential toxicity. scitechnol.comresearcher.life |
Addressing Analytical Challenges in Complex Biological Systems
The accurate detection and quantification of this compound in complex biological matrices, such as blood, urine, and tissues, will be a significant analytical challenge. mdpi.com The low concentrations at which the compound may be present, and the presence of numerous interfering substances, will necessitate the development of highly sensitive and selective analytical methods.
Techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are likely to be the methods of choice. nih.gov However, the development of robust and validated methods will require careful optimization of sample preparation, chromatographic separation, and mass spectrometric detection parameters.
A particular challenge will be the differentiation of this compound from other isomers of fluorinated fatty acids that may be present in biological samples. nih.govnih.gov This will require the use of high-resolution mass spectrometry and potentially the development of specific derivatization strategies to enhance the chromatographic separation of isomers. The use of inductively coupled plasma mass spectrometry (ICP-MS) could also be explored for the specific detection of fluorine. nih.govbohrium.com
Q & A
Q. What synthetic strategies are effective for introducing fluorine at the 8th position in octanoic acid derivatives?
Methodological Answer: Fluorination at terminal positions (e.g., 8th carbon) often employs electrophilic or nucleophilic fluorinating agents. For example, 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctanoic acid synthesis involves fluorination using SF₄ or HF-based reagents under controlled conditions to avoid over-fluorination . Key steps include:
- Precursor selection : Use of brominated or hydroxylated intermediates for targeted substitution.
- Reaction optimization : Temperature control (e.g., 40–60°C) and inert atmospheres to prevent side reactions.
- Purification : High-performance liquid chromatography (HPLC) or recrystallization to isolate the desired isomer .
Q. How can researchers confirm the purity and structure of 8-Fluoro-3-methyloctanoic acid?
Methodological Answer:
- Analytical techniques :
- NMR spectroscopy : ¹⁹F NMR to verify fluorine substitution patterns (e.g., δ -120 to -140 ppm for terminal CF₃ groups) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M-H]⁻ at m/z 207.1 for C₉H₁₅FO₂⁻).
- Chromatography : Reverse-phase HPLC with UV detection (λ = 210 nm) to assess purity (>98%) .
Advanced Research Questions
Q. What challenges arise in achieving regioselective fluorination at the 8th position versus other positions?
Methodological Answer: Regioselectivity is influenced by steric hindrance and electronic effects. For example:
- Steric factors : The methyl group at the 3rd position may direct fluorination toward the less hindered 8th carbon.
- Electronic factors : Electron-withdrawing groups (e.g., carboxylate) deactivate adjacent carbons, favoring terminal fluorination.
- Catalytic approaches : Transition-metal catalysts (e.g., Pd/C) enhance selectivity by stabilizing intermediates .
Data contradiction: Some studies report competing fluorination at the 2nd position when using AgF₂, necessitating kinetic vs. thermodynamic control analysis .
Q. How does the methyl group at the 3rd position influence metabolic stability in biological systems?
Methodological Answer:
- In vitro assays : Incubate the compound with liver microsomes (human/rat) to measure half-life (t₁/₂).
- Compare with non-methylated analogs (e.g., 8-fluorooctanoic acid) to isolate methyl group effects.
- Mechanistic insights :
Q. What analytical methods resolve contradictions in reported toxicity profiles of fluorinated octanoic acids?
Methodological Answer:
- Contradiction source : Discrepancies in liver toxicity studies (e.g., hepatocyte hypertrophy vs. necrosis).
- Resolution strategies :
- Dose-response modeling : Use in vivo rodent studies with controlled exposure levels (0.1–10 mg/kg/day).
- Omics integration : Transcriptomics to identify differentially expressed genes (e.g., PPARα activation pathways).
- Cross-species validation : Compare rodent data with in vitro human cell models .
Key finding: Methylated derivatives may exhibit lower bioaccumulation than fully fluorinated analogs like PFOS .
Q. How can environmental persistence of this compound be modeled?
Methodological Answer:
- Experimental design :
- Photodegradation studies : Expose to UV light (λ = 254 nm) and quantify degradation via LC-MS.
- Hydrolysis assays : Test stability at pH 2–12 (25–50°C) to simulate natural conditions.
- Computational tools :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
